N-Desmethyl ofloxacin

Catalog No.
S1527457
CAS No.
82419-52-1
M.F
C17H18FN3O4
M. Wt
347.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl ofloxacin

CAS Number

82419-52-1

Product Name

N-Desmethyl ofloxacin

IUPAC Name

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C17H18FN3O4

Molecular Weight

347.34 g/mol

InChI

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)

InChI Key

WKRSSAPQZDHYRV-UHFFFAOYSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O

Synonyms

9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O

N-Desmethyl ofloxacin is a significant metabolite of the fluoroquinolone antibiotic ofloxacin. Chemically, it is characterized by the formula C17H18FN3O4C_{17}H_{18}FN_{3}O_{4} and has a molecular weight of 343.34 g/mol . This compound is formed through the demethylation of ofloxacin, which involves the removal of a methyl group from the nitrogen atom in the piperazine ring. As a result, N-Desmethyl ofloxacin retains some antibacterial activity, although it is generally less potent than its parent compound .

  • While N-Desmethyl ofloxacin might have some antibacterial activity, the mechanism is not extensively studied in research.
  • The primary mechanism of action for Ofloxacin involves inhibiting the bacterial enzyme DNA gyrase, essential for bacterial DNA replication []. It's possible that N-Desmethyl ofloxacin might share a similar mechanism, but with potentially reduced efficacy.
  • Data on specific hazards of N-Desmethyl ofloxacin is limited.
  • However, considering its origin as a metabolite of Ofloxacin, it is likely to share some of the safety concerns associated with the parent drug. Ofloxacin can cause side effects like nausea, diarrhea, and tendon problems [].

Limitations and Future Research

  • Research on N-Desmethyl ofloxacin is less extensive compared to Ofloxacin.
  • More studies are needed to understand its complete pharmacological profile, potential side effects, and any unique properties it might possess.

Pharmacokinetic Studies:

N-Desmethyl ofloxacin serves as a valuable tool in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Ofloxacin. By measuring the concentration of both Ofloxacin and its metabolite in various tissues and fluids, researchers can gain insights into the drug's bioavailability, potential drug interactions, and individual variations in drug metabolism. Studies have shown that N-Desmethyl ofloxacin is formed to a small extent in humans, with less than 5% of the administered Ofloxacin dose appearing as this metabolite in the urine Source: Pharmacokinetics of ofloxacin. An overview. [PubMed: ].

  • Oxidation: This reaction can convert N-Desmethyl ofloxacin into N-oxide derivatives using agents like hydrogen peroxide or peracids under acidic conditions.
  • Reduction: The ketone group in N-Desmethyl ofloxacin can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions can occur at the piperazine ring, typically utilizing halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAcidic environment
ReductionSodium borohydrideAnhydrous solvents
SubstitutionThionyl chlorideVaries based on substrate

N-Desmethyl ofloxacin exhibits antibacterial properties primarily through its action on bacterial DNA gyrase, similar to that of ofloxacin. By inhibiting this enzyme, it disrupts the supercoiling of bacterial DNA, which is crucial for DNA replication . Although it possesses microbiological activity, its efficacy against susceptible organisms is lower compared to ofloxacin itself .

The synthesis of N-Desmethyl ofloxacin typically involves:

  • Demethylation Process: The primary method is the demethylation of ofloxacin using chemical agents such as boron tribromide or aluminum chloride.
  • Reaction Conditions: Controlled temperatures and specific solvents are necessary to ensure selective removal without affecting other functional groups.
  • Purification: Post-reaction, techniques like crystallization or chromatography are employed to purify the compound and remove impurities.

Industrial Production

In industrial settings, large-scale reactors optimize the demethylation process for yield and purity. Quality control measures are implemented to ensure that the final product meets pharmaceutical standards.

N-Desmethyl ofloxacin is primarily studied for its potential therapeutic applications in treating bacterial infections. While it is less potent than ofloxacin, it serves as a valuable reference compound in pharmacological studies aimed at developing new antibiotics or understanding resistance mechanisms. Its role as an active metabolite also provides insights into the pharmacokinetics and dynamics of fluoroquinolone antibiotics .

N-Desmethyl ofloxacin may interact with various drugs, similar to its parent compound. Notable interactions include:

  • Aminoglycosides: Evidence suggests additive or synergistic antibacterial effects against Enterobacteriaceae.
  • Antacids: Aluminum-, magnesium-, or calcium-containing antacids can decrease absorption; thus, administration timing should be managed.
  • Oral Anticoagulants: There is potential for enhanced effects when co-administered with warfarin; monitoring is recommended .

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-desmethyl ofloxacin

Dates

Modify: 2023-08-15

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